N-(Etoxi-carbonil)aziridina

Descripción general

Descripción

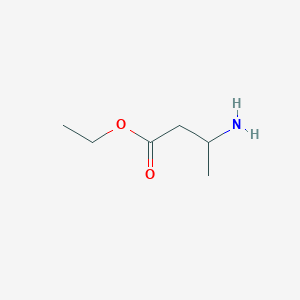

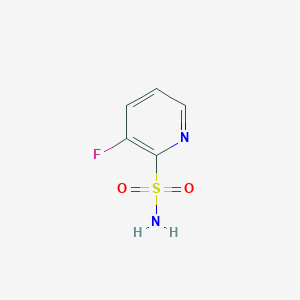

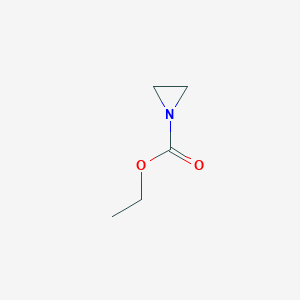

N-(Ethoxycarbonyl)aziridine, also known as N-(Ethoxycarbonyl)aziridine, is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.

The exact mass of the compound N-(Ethoxycarbonyl)aziridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26962. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(Ethoxycarbonyl)aziridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Ethoxycarbonyl)aziridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

N-(Etoxi-carbonil)aziridina: juega un papel importante en la síntesis orgánica, particularmente como intermedio en la construcción de moléculas complejas. Su reactividad debido a la tensión en la estructura del anillo de tres miembros permite diversas transformaciones . Sirve como precursor para la síntesis de aziridinas, que se utilizan posteriormente para crear una amplia gama de compuestos biológicamente activos, incluidos heterociclos de 4 a 7 miembros .

Descubrimiento de fármacos

En el ámbito del descubrimiento de fármacos, This compound es valorada por su potencial para formar derivados que exhiben actividades biológicas prometedoras. La reactividad inherente del compuesto se aprovecha para sintetizar nuevos farmacóforos, que son esenciales en el desarrollo de nuevos medicamentos .

Ciencia de los Materiales

This compound: contribuye a los avances en la ciencia de los materiales a través de su aplicación en la química de polímeros. Participa en reacciones de poliadición, posmodificación y entrecruzamiento, ofreciendo una alternativa a la química tradicional de los epóxidos. Esto tiene implicaciones para el desarrollo de nuevos materiales con propiedades deseables .

Bioquímica

En bioquímica, This compound es fundamental en el estudio de las reacciones catalizadas por enzimas, particularmente aquellas que involucran la formación de aziridinas. Comprender estos procesos es crucial para la biosíntesis de productos naturales que contienen anillos de aziridina, que son raros pero altamente reactivos y citotóxicos .

Agricultura

Las aplicaciones de This compound en la agricultura están surgiendo, particularmente en la síntesis de compuestos que pueden servir como intermedios para agroquímicos. Su capacidad para sufrir diversas reacciones de apertura de anillo la convierte en una herramienta valiosa para crear nuevas moléculas que podrían conducir al desarrollo de nuevos pesticidas o fertilizantes .

Ciencias Ambientales

Por último, This compound encuentra su uso en las ciencias ambientales a través del desarrollo de metodologías de química verde. Su papel en la creación de rutas sintéticas ambientalmente benignas para heterociclos que contienen nitrógeno es de particular interés, ya que estos compuestos son importantes en diversas aplicaciones ambientales .

Mecanismo De Acción

Target of Action

N-(Ethoxycarbonyl)aziridine is a synthetic compound that has been used in the field of organic chemistry for the synthesis of various complex molecules Aziridines, in general, are known to be highly reactive due to their ring strain, making them useful in various chemical reactions .

Mode of Action

The mode of action of N-(Ethoxycarbonyl)aziridine involves its interaction with other reactants in a chemical reaction. Aziridines are known to undergo ring-opening reactions, which are often nucleophilic in nature . This means that a nucleophile, a species that donates an electron pair, attacks the aziridine ring, causing it to open and form a new bond . This property is fundamental to the utility of aziridines in synthetic chemistry.

Biochemical Pathways

For instance, aziridines have been found to be key intermediates in the biosynthesis of certain antibiotics . They are also involved in the formation of various heterocycles of pharmaceutical interest .

Result of Action

The result of N-(Ethoxycarbonyl)aziridine’s action is the formation of new chemical bonds and structures. In the context of synthetic chemistry, this can lead to the creation of complex molecules with potential pharmaceutical applications . .

Propiedades

IUPAC Name |

ethyl aziridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-8-5(7)6-3-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPDSKXOTDLPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217405 | |

| Record name | 1-Aziridinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671-51-2 | |

| Record name | N-(Ethoxycarbonyl)aziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Ethoxycarbonyl)aziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl aziridinylformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aziridinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Ethoxycarbonyl)aziridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T577P56NRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N-(Ethoxycarbonyl)aziridine derivatives useful for synthesizing amino acids?

A: N-(Ethoxycarbonyl)aziridine derivatives are valuable building blocks for synthesizing both α- and β-amino acids due to the reactivity of the aziridine ring. [, ] The strained three-membered ring can be opened regioselectively by various nucleophiles, including metal halides. [, ] This ring-opening reaction allows for the introduction of different substituents, leading to diverse amino acid structures.

Q2: Can you give an example of how regioselectivity is controlled in the reactions of N-(Ethoxycarbonyl)aziridine derivatives?

A: Research has shown that using different metal halides can influence the regioselectivity of the ring-opening reaction. [] For instance, reacting a 3-substituted N-Ethoxycarbonyl aziridine-2-carboxylate with titanium tetrachloride (TiCl4) favors nucleophilic attack at the more sterically hindered carbon, yielding α-amino acid derivatives. [] Conversely, using tin tetrachloride (SnCl4) promotes attack at the less hindered carbon, leading to β-amino acid derivatives. []

Q3: Besides their use in amino acid synthesis, are there other applications of N-(Ethoxycarbonyl)aziridine derivatives being investigated?

A: Yes, researchers are exploring the use of N-Ethoxycarbonyl aziridine derivatives as intermediates in the synthesis of other complex molecules. For example, a stereoselective synthesis of a D-galactal-derived N-Ethoxycarbonyl aziridine has been reported. [] This new synthetic protocol expands the utility of glycal-derived N-activated vinyl aziridines, potentially opening doors to diverse carbohydrate-based molecules with various applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B146825.png)